molecular formula C25H48O6 B13426529 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid CAS No. 2570179-40-5

8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid

Cat. No.: B13426529
CAS No.: 2570179-40-5
M. Wt: 444.6 g/mol
InChI Key: CZWCJKCSYCVMDO-UHFFFAOYSA-N
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Description

8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid is a chemical compound with the molecular formula C25H48O6 and a molecular weight of 444.64 g/mol. This compound is used in the preparation of salt forms of bempedoic acids, which are useful in the treatment of diseases.

Preparation Methods

The synthesis of 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid involves several steps:

    Substitution Reaction: Isobutyronitrile and 1,4-dihalogenated butane are used as raw materials to obtain 2,2-dimethyl-6-halogenated hexanenitrile.

    Hydrolysis and Acidification: The 2,2-dimethyl-6-halogenated hexanenitrile undergoes hydrolysis, acidification, and decarboxylation to form 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid.

    Reduction Reaction: The 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid is reduced using a boron reducing agent, followed by hydrolysis and acidification to obtain the target product.

Chemical Reactions Analysis

8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is used in the preparation of bempedoic acids, which have therapeutic applications in treating diseases.

    Industry: The compound is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid involves its interaction with specific molecular targets and pathways. In the case of its use in bempedoic acids, the compound inhibits the enzyme adenosine triphosphate-citrate lyase, which plays a role in cholesterol synthesis. This inhibition leads to a reduction in cholesterol levels, making it useful in the treatment of hypercholesterolemia.

Comparison with Similar Compounds

8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid can be compared with other similar compounds such as:

    Bempedoic Acid: Both compounds are used in the treatment of hypercholesterolemia, but this compound is a precursor in the synthesis of bempedoic acid.

    Heneicosanedioic Acid: This compound shares a similar structure but lacks the hydroxyl groups present in this compound

The uniqueness of this compound lies in its specific functional groups and its role in the synthesis of therapeutically important compounds.

Properties

CAS No.

2570179-40-5

Molecular Formula

C25H48O6

Molecular Weight

444.6 g/mol

IUPAC Name

8,14-dihydroxy-2,2,20,20-tetramethylhenicosanedioic acid

InChI

InChI=1S/C25H48O6/c1-24(2,22(28)29)18-12-6-10-16-20(26)14-8-5-9-15-21(27)17-11-7-13-19-25(3,4)23(30)31/h20-21,26-27H,5-19H2,1-4H3,(H,28,29)(H,30,31)

InChI Key

CZWCJKCSYCVMDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCC(CCCCCC(CCCCCC(C)(C)C(=O)O)O)O)C(=O)O

Origin of Product

United States

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